2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}acetamide
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Overview
Description
2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}acetamide is a complex organic compound that features a benzodioxole ring, a furan ring, and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of 1,2-diamines with α-dicarbonyl compounds.
Coupling Reactions: The final step involves coupling the benzodioxole, furan, and pyrazine rings through amide bond formation using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and benzodioxole rings.
Reduction: Reduction reactions can occur at the pyrazine ring, converting it to a dihydropyrazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole and furan rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions vary depending on the specific substitution but can include the use of halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include dihydropyrazine derivatives.
Substitution: Products vary widely depending on the substituents introduced.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its structural properties could be useful in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes due to its ability to interact with specific biomolecules.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and furan rings can engage in π-π interactions with aromatic amino acids in proteins, while the pyrazine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide
- 2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide
- 2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(pyridin-2-yl)pyrazin-2-yl]methyl}acetamide
Uniqueness
The uniqueness of 2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}acetamide lies in its combination of three distinct heterocyclic rings, which confer unique electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-17(8-12-1-2-15-16(7-12)25-11-24-15)21-9-14-18(20-5-4-19-14)13-3-6-23-10-13/h1-7,10H,8-9,11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IURYUILBBIWJHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=NC=CN=C3C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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